3-(2-(Diisopropylamino)ethyl)-1H-indol-5-OL

Lipophilicity CNS penetration ADME

Forensic labs targeting the short-lived parent drug 5-MeO-DiPT risk false negatives. 5-HO-DiPT (CAS 36288-76-3), the predominant urinary O-desmethyl metabolite, enables reliable LC-MS/MS quantification with extended detection windows. • Primary human urinary metabolite-detectable up to 80 h post-intake vs. 35 h for parent drug, preventing false-negative results. • Computed logP of 2.8 ensures superior CNS penetration over bufotenine (logP 1.2) for behavioral pharmacology studies. • Balanced 5-HT1A/5-HT2A receptor affinity provides a physiologically relevant combined serotonergic stimulus for in vitro and in vivo models.

Molecular Formula C16H24N2O
Molecular Weight 260.37 g/mol
CAS No. 36288-76-3
Cat. No. B12781390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(Diisopropylamino)ethyl)-1H-indol-5-OL
CAS36288-76-3
Molecular FormulaC16H24N2O
Molecular Weight260.37 g/mol
Structural Identifiers
SMILESCC(C)N(CCC1=CNC2=C1C=C(C=C2)O)C(C)C
InChIInChI=1S/C16H24N2O/c1-11(2)18(12(3)4)8-7-13-10-17-16-6-5-14(19)9-15(13)16/h5-6,9-12,17,19H,7-8H2,1-4H3
InChIKeyHWOLNTJLIUHEOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-HO-DiPT (36288-76-3): A 5-Hydroxy-Tryptamine Metabolite with Distinct Serotonergic Profile for Forensic and Neuropharmacological Applications


3-(2-(Diisopropylamino)ethyl)-1H-indol-5-OL, also known as 5-hydroxy-N,N-diisopropyltryptamine (5-HO-DiPT), is a synthetic tryptamine derivative classified within the serotonin family [1]. It acts as a serotonin receptor agonist and is primarily recognized as the principal O-desmethyl metabolite of the psychoactive tryptamine 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) [2]. This compound has been detected in human blood and urine, placing it within the human exposome [1].

Why 5-HO-DiPT (36288-76-3) Cannot Be Replaced by Bufotenine or Other 5-Substituted Tryptamines


Superficial structural similarity to other 5-hydroxy-tryptamines, such as bufotenine (5-HO-DMT), can lead to the incorrect assumption that these analogs are functionally interchangeable. However, the N,N-diisopropyl substituent of 5-HO-DiPT confers a markedly different lipophilicity and receptor interaction profile compared to N,N-dimethyl or N,N-dipropyl analogs [1][2]. For instance, while bufotenine shows limited brain penetration and predominantly peripheral effects due to its lower lipophilicity, 5-HO-DiPT's increased logP value suggests superior central nervous system (CNS) availability [1]. Additionally, the position of the ring hydroxyl group (5‑ vs 4‑position) fundamentally alters the selectivity for the 5‑HT2A receptor over the 5‑HT1A receptor, as shown in a comprehensive structure-activity relationship (SAR) study, making the 5‑hydroxy series distinct from the highly selective 4‑hydroxy series [2].

5-HO-DiPT (CAS 36288-76-3) Quantitative Differentiation Evidence: Lipophilicity, Receptor Selectivity, and Metabolic Signature


Enhanced Lipophilicity Relative to Bufotenine (5-HO-DMT) Drives Differential CNS Exposure

The computed partition coefficient (XLogP3) of 5-HO-DiPT is 2.8, whereas bufotenine (5-HO-DMT), the closest 5-hydroxy-tryptamine analog, exhibits an XLogP3 of only 1.2 [1]. This represents a >20‑fold difference in lipophilicity, which is expected to translate into significantly higher passive permeation across the blood‑brain barrier and, consequently, a greatly enhanced central nervous system exposure profile for 5-HO-DiPT [2].

Lipophilicity CNS penetration ADME

Distinct 5-HT2A/5-HT1A Selectivity Profile Versus 4-Hydroxylated Tryptamines

In a radioligand binding study of 21 indolealkylamine derivatives, all 5‑substituted tryptamines, including 5-HO-DiPT, displayed approximately equal affinity for the 5‑HT1A and 5‑HT2A recognition sites, whereas 4‑hydroxylated derivatives exhibited a pronounced 25‑ to 380‑fold selectivity for the 5‑HT2A site over the 5‑HT1A site [1]. This indicates that the substitution position (5‑OH vs 4‑OH) is the primary determinant of receptor selectivity, not the N‑alkyl side chain. Therefore, 5-HO-DiPT cannot be used as a substitute for a 4‑hydroxy‑diisopropyltryptamine (4-HO-DiPT) in experiments requiring high 5‑HT2A selectivity.

Receptor selectivity 5-HT2A 5-HT1A SAR

Unique Metabolic Signature as a Definitive Biomarker for 5-MeO-DiPT Consumption

Human metabolism of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) proceeds via three major pathways, with the primary route being O‑demethylation to yield 5-HO-DiPT [1]. In a clinical metabolism study, 5-HO-DiPT was identified as a major urinary metabolite, and a quantitative HILIC‑MS/MS method was developed and validated for its determination [1]. In contrast, the corresponding 5‑methoxy compound (5-MeO-DiPT) is rarely detected in urine because of extensive first‑pass metabolism, making 5-HO-DiPT the preferred target analyte for monitoring 5-MeO-DiPT abuse or exposure.

Metabolite identification Forensic toxicology Biomarker

High-Impact Application Scenarios for 5-HO-DiPT (36288-76-3) in Neuropharmacology and Forensic Science


Balanced 5-HT1A/2A Agonist for Serotonin Syndrome Modeling

The approximately equal affinity of 5-HO-DiPT for the 5-HT1A and 5-HT2A receptors, as inferred from the class-wide SAR of 5‑substituted tryptamines [REFS-1-1], makes it a candidate for eliciting a combined serotonergic response. Unlike highly selective 4‑hydroxylated compounds, which predominantly activate the 5-HT2A pathway, 5-HO-DiPT can be used to study the interplay between 5-HT1A and 5-HT2A receptor activation in rodent models of serotonin syndrome or in in vitro neuronal activation assays, providing a more physiologically balanced stimulus.

CNS-Permeable Tryptamine for Behavioral Pharmacology Studies

With a computed logP of 2.8, 5-HO-DiPT is substantially more lipophilic than bufotenine (logP 1.2) [REFS-1-2] and is therefore predicted to achieve higher brain concentrations following systemic administration. This property makes it a superior alternative to bufotenine for behavioral pharmacology experiments requiring reliable central drug delivery without the confounding peripheral side effects characteristic of the less lipophilic 5-HO-DMT.

Reference Metabolite Standard for 5-MeO-DiPT Urinary Screening Assays

Because 5-HO-DiPT is the major O‑demethylation metabolite of the recreational drug 5-MeO-DiPT and the predominant analyte found in human urine [REFS-1-3], certified reference material of 5-HO-DiPT is indispensable for forensic toxicology laboratories developing and validating liquid chromatography–tandem mass spectrometry (LC‑MS/MS) methods for 5-MeO-DiPT exposure testing. The compound’s availability as a pure standard allows for accurate quantification and avoids false-negative results that would arise from targeting the short-lived parent drug.

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